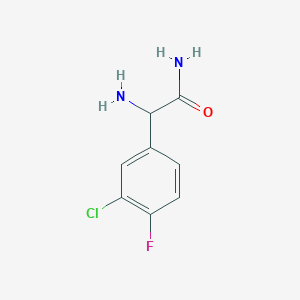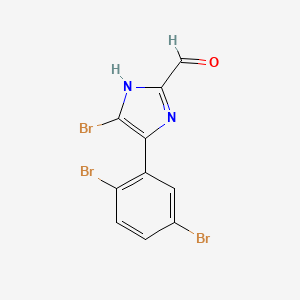![molecular formula C11H7F6N3S B13693137 5-[3,5-Bis(trifluoromethyl)benzyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13693137.png)
5-[3,5-Bis(trifluoromethyl)benzyl]-1,3,4-thiadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[3,5-Bis(trifluoromethyl)benzyl]-1,3,4-thiadiazol-2-amine is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The compound features a thiadiazole ring substituted with a benzyl group that contains two trifluoromethyl groups. This structure imparts significant electronegativity and steric hindrance, making it a valuable candidate for various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3,5-Bis(trifluoromethyl)benzyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of 3,5-bis(trifluoromethyl)benzyl bromide with thiadiazole derivatives. The reaction conditions often include the use of solvents such as toluene and catalysts like dicyclohexylcarbodiimide and toluene-p-sulfonic acid . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-[3,5-Bis(trifluoromethyl)benzyl]-1,3,4-thiadiazol-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the benzyl bromide group.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Cycloaddition Reactions: The compound can be involved in cycloaddition reactions, forming larger ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted thiadiazole derivatives, while oxidation and reduction reactions can modify the electronic properties of the thiadiazole ring.
Wissenschaftliche Forschungsanwendungen
5-[3,5-Bis(trifluoromethyl)benzyl]-1,3,4-thiadiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials, such as covalent organic frameworks for lithium-sulfur batteries
Wirkmechanismus
The mechanism of action of 5-[3,5-Bis(trifluoromethyl)benzyl]-1,3,4-thiadiazol-2-amine involves its interaction with molecular targets through its electronegative trifluoromethyl groups and steric hindrance provided by the benzyl group. These interactions can affect various biochemical pathways, making the compound a valuable tool in research and development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Bis(trifluoromethyl)benzyl azide: Used in click chemistry and functionalization of biomolecules.
3,5-Bis(trifluoromethyl)benzyl bromide: Used as a derivatization reagent in various chemical reactions.
Uniqueness
The uniqueness of 5-[3,5-Bis(trifluoromethyl)benzyl]-1,3,4-thiadiazol-2-amine lies in its combination of a thiadiazole ring with a highly electronegative and sterically hindered benzyl group. This combination imparts unique chemical properties that are valuable in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C11H7F6N3S |
|---|---|
Molekulargewicht |
327.25 g/mol |
IUPAC-Name |
5-[[3,5-bis(trifluoromethyl)phenyl]methyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C11H7F6N3S/c12-10(13,14)6-1-5(2-7(4-6)11(15,16)17)3-8-19-20-9(18)21-8/h1-2,4H,3H2,(H2,18,20) |
InChI-Schlüssel |
HZYLEVSVBRVKPL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CC2=NN=C(S2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Methyl-1,3,4,5-tetrahydrobenzo[b]azepin-2-one](/img/structure/B13693067.png)
![tert-Butyldimethyl[(4,5,6,7-tetrahydro-7-benzofuryl)oxy]silane](/img/structure/B13693069.png)
![4-[[(1-Ethyl-4-methyl-5-imidazolyl)methyl]thio]aniline](/img/structure/B13693075.png)
![(S)-5-[3-[1-(Boc-amino)-4-indanyl]-1,2,4-oxadiazol-5-yl]-2-isopropoxybenzonitrile](/img/structure/B13693078.png)


![N-(5-azidopentyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13693094.png)




![5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic Acid](/img/structure/B13693122.png)
![3-[[4-(3-Pyridyl)phenyl]amino]benzoic Acid](/img/structure/B13693131.png)

